molecular formula C11H11F4N B12948500 (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B12948500
M. Wt: 233.20 g/mol
InChI Key: LUXQAWYVSZIBGC-JTQLQIEISA-N
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Description

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 3-fluoro-4-(trifluoromethyl)benzaldehyde is reacted with (S)-pyrrolidine-2-carboxylic acid under reductive amination conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological activities. The pyrrolidine ring provides structural rigidity and influences the compound’s overall conformation, affecting its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[3-chloro-4-(trifluoromethyl)phenyl]pyrrolidine
  • (2S)-2-[3-fluoro-4-(methyl)phenyl]pyrrolidine
  • (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine

Uniqueness

Compared to similar compounds, (2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m0/s1

InChI Key

LUXQAWYVSZIBGC-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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